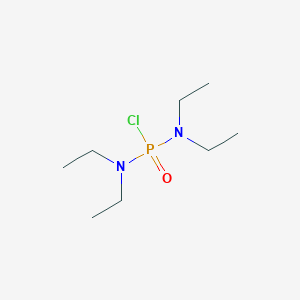

Bis(diethylamino)phosphoryl chloride

Overview

Description

Bis(diethylamino)phosphoryl chloride is a chemical compound that is part of a broader class of organophosphorus compounds. It is characterized by the presence of two diethylamino groups attached to a phosphorus atom, which is also connected to a chloride. This structure makes it a versatile reagent in the synthesis of various phosphorus-containing compounds.

Synthesis Analysis

The synthesis of this compound-related compounds often involves the reaction of phosphorus-containing ligands with other chemical entities. For instance, the synthesis of bis(diisopropyl[1,2-bis(diethylcarbamoyl)ethyl]phosphonate)erbium(III) nitrate monohydrate is achieved by reacting a trifunctional phosphate ligand with erbium nitrate in ethanol . Another method for synthesizing bis[aryl(diethoxyphosphoryl)methyl]amines involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite in the presence of acetyl chloride as a catalyst . Similarly, bis(1-diethoxyphosphorylalkyl)amines are synthesized from aromatic diimines using diethyl phosphite and chlorotrimethylsilane .

Molecular Structure Analysis

The molecular structure of compounds related to this compound can be complex. For example, the erbium complex mentioned earlier crystallizes in a monoclinic space group and features an Er(III) ion coordinated to various oxygen atoms, including those from bidentate nitrate ions and the phosphoryl oxygen atoms of the ligand . The structure of bis(diethylamino)(pentafluorophenyl)phosphane, a related compound, shows significant flexibility and distortion in its coordination with metals such as Cu and Pd .

Chemical Reactions Analysis

This compound and its derivatives participate in a variety of chemical reactions. The lithiated bis(diethylamino)phosphine borane complex, for instance, undergoes nucleophilic substitution with various alkyl halides and aryl iodides or bromides to yield polyfunctional phosphines . The phosphorylation of Betti Base with this compound leads to O-phosphorylation of the phenolic OH group, forming a chiral product .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The erbium complex has a calculated density of 1.38 g/cm³ . The bis(diethylamino)(pentafluorophenyl)phosphane exhibits large flexibility, which affects its reactivity in catalytic cycles, such as C–C cross-coupling reactions and 1,3-dipolar cycloadditions . The self-assembly behaviors of poly[bis(resorcinol monobenzoate diethylamino)phosphazenes] indicate the formation of star-like dendrimers with open-ended tubular arms .

Scientific Research Applications

Phosphorylation and Synthesis

- Bis(diethylamino)phosphoryl chloride is used in phosphorylation reactions. For instance, it facilitates O-phosphorylation of phenolic OH groups in certain organic compounds, as seen in the reaction with N-Boc-protected 1-(α-aminobenzyl)-2-naphthol (Betti base), producing a trifluoroacetate salt (Metlushka et al., 2018).

Reactions with Amines and Aldehydes

- In a process involving aromatic aldehydes and ammonia, this compound acts as a catalyst for producing bis[aryl(diethoxyphosphoryl)methyl]amines. This method is noted for its ease, rapidity, and high yield (Kaboudin & Jafari, 2007).

Nucleophilic Phosphorus Reagent

- It serves as a nucleophilic phosphorus reagent. For example, its reaction with lithium naphthalenide yields a lithiated derivative that can undergo nucleophilic substitution with various alkyl halides, allylic and benzylic bromides, and aryl iodides or bromides (Longeau & Knochel, 1996).

Cycloaddition Reactions

- It is involved in cycloaddition reactions with phosphenium ions and various organic compounds, demonstrating its versatility in organic synthesis (Weissman & Baxter, 1987).

Formation of Phosphorylated Prodrugs

- It is used in the efficient synthesis of phosphorylated prodrugs, utilizing bis(POM) phosphoryl chloride for the preparation of various bis-pivaloyloxymethyl (POM) phosphate triesters (Hwang & Cole, 2004).

Synthesis of Nucleopeptides

- It has been applied in the preparation of H-phosphonates of amino acids such as serine, threonine, and tyrosine, crucial for nucleopeptide synthesis (Kuyl-Yeheskiely et al., 1987).

Mechanism of Action

Target of Action

Bis(diethylamino)phosphoryl chloride, also known as Tetraethylphosphorodiamidic chloride, primarily targets the phenolic OH group in certain compounds . This compound is used in the phosphorylation of Betti Base .

Mode of Action

The compound interacts with its targets through a process called O-phosphorylation . In this process, this compound reacts with N-Boc-protected 1-(α-aminobenzyl)-2-naphthol (Betti base) to form the target product as trifluoroacetate salt .

Biochemical Pathways

The compound’s reaction with betti base via o-phosphorylation suggests that it may play a role in phosphorylation-related biochemical pathways .

Result of Action

The result of the action of this compound is the formation of a trifluoroacetate salt . This salt then reacts with O,O-diethyl thiophosphorylisothiocyanate to give thiourea bearing a chiral Betti base fragment .

Action Environment

It’s worth noting that the compound is sensitive to moisture , suggesting that the presence of water could potentially affect its stability and efficacy.

Safety and Hazards

properties

IUPAC Name |

N-[chloro(diethylamino)phosphoryl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20ClN2OP/c1-5-10(6-2)13(9,12)11(7-3)8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKKBJRUSFKTHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(=O)(N(CC)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70170800 | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1794-24-7 | |

| Record name | N,N,N′,N′-Tetraethylphosphorodiamidic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1794-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001794247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70170800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylphosphorodiamidic chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.694 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

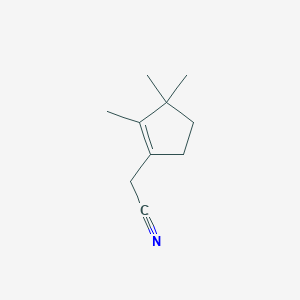

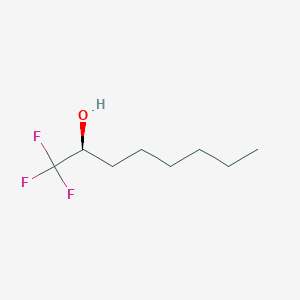

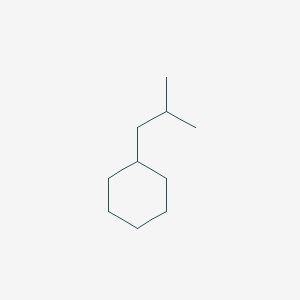

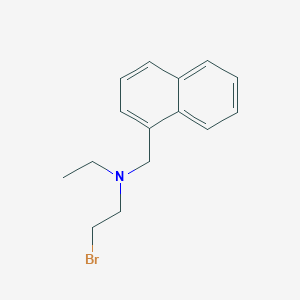

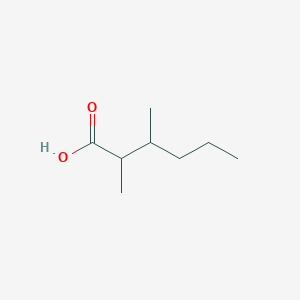

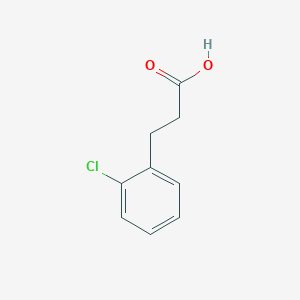

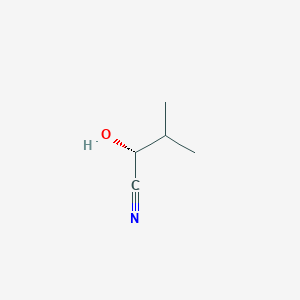

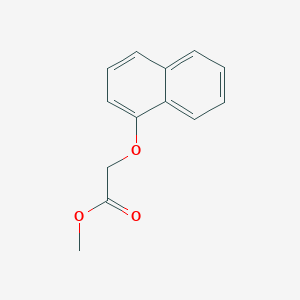

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What type of reactions is Bis(diethylamino)phosphoryl chloride typically used for in organic synthesis?

A1: this compound is primarily used as a phosphorylating agent in organic synthesis. [, ] This means it can introduce a phosphoryl group (POCl2) to other molecules, specifically those containing reactive heteroatoms like nitrogen or oxygen. For example, the paper "Phosphoric and phosphorothioic esters containing heterocyclic groups" [] suggests its use in creating phosphoric acid esters, compounds often found in biologically active molecules and pharmaceuticals.

Q2: Can you provide an example of how this compound interacts with its target molecule based on the provided research?

A2: The paper "Phosphorylation of Betti Base with this compound" [] directly investigates the interaction of this compound with a specific target molecule, the Betti Base. Although the abstract doesn't detail the exact reaction mechanism, it implies that the this compound phosphorylates the Betti Base. This likely involves the nucleophilic attack of a heteroatom (potentially nitrogen) present in the Betti Base structure on the phosphorus atom of this compound, leading to the displacement of a chloride ion and formation of a new phosphorus-nitrogen bond.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.